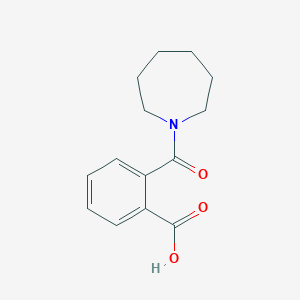![molecular formula C21H26FN3O4 B183905 1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-80-0](/img/structure/B183905.png)
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone antibacterial drug. It is commonly known as moxifloxacin and is used to treat various bacterial infections. Moxifloxacin belongs to the fluoroquinolone class of antibiotics and is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria.
Mechanism of Action
Moxifloxacin works by inhibiting bacterial DNA synthesis. It binds to the enzyme DNA gyrase, which is responsible for unwinding and separating the DNA strands during replication. By inhibiting this enzyme, moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, headaches, and dizziness. Moxifloxacin can also cause photosensitivity, which is an increased sensitivity to sunlight.
Advantages and Limitations for Lab Experiments
Moxifloxacin has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to synthesize and has a good safety profile. However, there are some limitations to its use in lab experiments. Moxifloxacin can be expensive, which may limit its use in some experiments. Additionally, it can be difficult to obtain pure moxifloxacin, which can affect the accuracy of experiments.
Future Directions
There are several future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against drug-resistant bacteria. Another area of research is the study of moxifloxacin's potential use in the treatment of tuberculosis and other mycobacterial infections. Additionally, there is ongoing research into the mechanism of action of moxifloxacin and how it can be optimized for use in the treatment of bacterial infections.
Synthesis Methods
Moxifloxacin is synthesized by a multi-step process. The first step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with ethyl cyanoacetate to form ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-quinolinecarboxylate. This intermediate is then reacted with 3-(methylamino)methylpyrrolidine to form moxifloxacin.
Scientific Research Applications
Moxifloxacin has been extensively studied for its antibacterial properties. It has been used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.
properties
CAS RN |
182868-80-0 |
|---|---|
Product Name |
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula |
C21H26FN3O4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-ethoxy-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-3-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)8-16(22)18(20)24-7-6-12(10-24)9-23-2/h8,11-13,23H,3-7,9-10H2,1-2H3,(H,27,28) |
InChI Key |
HDMUHFXQBYLDTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




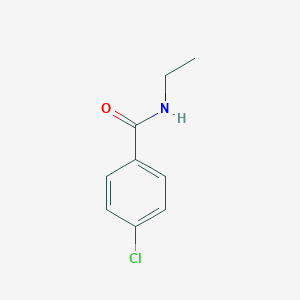
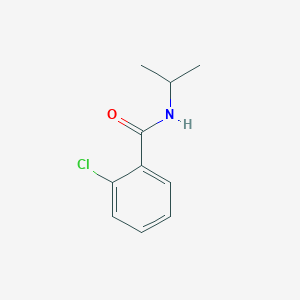

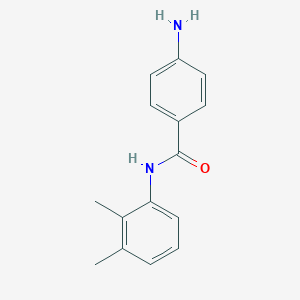
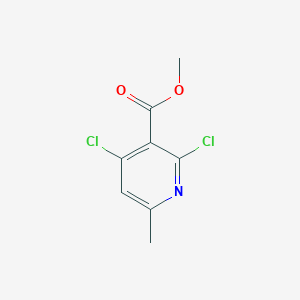

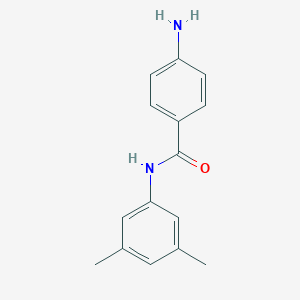
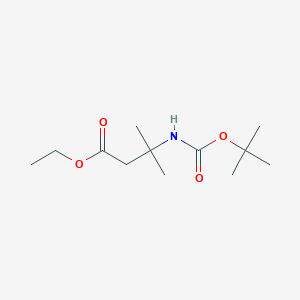
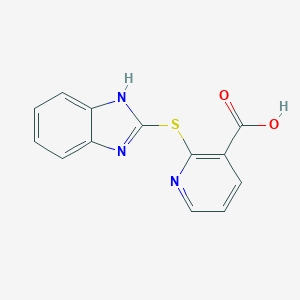
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
